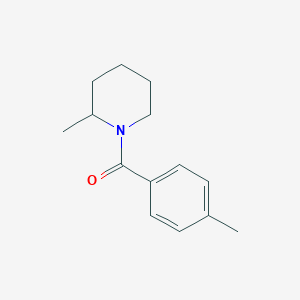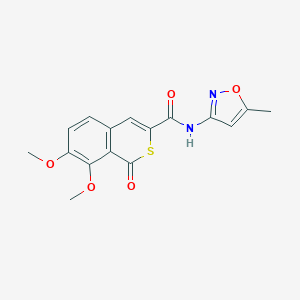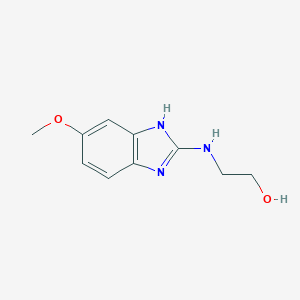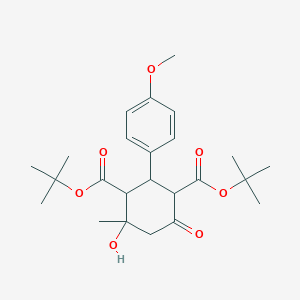![molecular formula C16H22ClN3O3 B366998 Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate CAS No. 429623-43-8](/img/structure/B366998.png)
Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate is a synthetic organic compound It is characterized by the presence of a piperazine ring, a chloro-phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with diethyl carbonate under basic conditions.
Introduction of the chloro-phenyl group: This step involves the reaction of the piperazine derivative with 4-chloro-phenyl isocyanate in the presence of a suitable base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-phenyl group, converting it to a phenyl group.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chloro-phenyl group enhances its binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(4-Methyl-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester
- **4-[2-(4-Fluoro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester
- **4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity compared to its methyl, fluoro, and bromo analogs. The chloro group also influences the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.
Properties
CAS No. |
429623-43-8 |
|---|---|
Molecular Formula |
C16H22ClN3O3 |
Molecular Weight |
339.82g/mol |
IUPAC Name |
ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O3/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,18,21) |
InChI Key |
SMWJCEHGTFFKQH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B366927.png)
![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)
![1-(Diphenylacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B366948.png)

![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)

![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)


![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
